methyl [(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]acetate
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Overview
Description
METHYL 2-[(4-METHYL-2-OXO-3-PHENYL-2H-CHROMEN-6-YL)OXY]ACETATE is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(4-METHYL-2-OXO-3-PHENYL-2H-CHROMEN-6-YL)OXY]ACETATE typically involves the reaction of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-ol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[(4-METHYL-2-OXO-3-PHENYL-2H-CHROMEN-6-YL)OXY]ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the coumarin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and aryl halides are used in the presence of bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted coumarins, which exhibit enhanced biological activities and are used in medicinal chemistry .
Scientific Research Applications
METHYL 2-[(4-METHYL-2-OXO-3-PHENYL-2H-CHROMEN-6-YL)OXY]ACETATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, perfumes, and optical brighteners
Mechanism of Action
The mechanism of action of METHYL 2-[(4-METHYL-2-OXO-3-PHENYL-2H-CHROMEN-6-YL)OXY]ACETATE involves its interaction with various molecular targets. It can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity . The compound also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
4-Methylcoumarin: Shares the coumarin core structure but lacks the additional phenyl and ester groups.
7-Hydroxy-4-methylcoumarin: Similar structure with a hydroxyl group at the 7th position.
Warfarin: A well-known anticoagulant with a coumarin backbone but different substituents.
Uniqueness
METHYL 2-[(4-METHYL-2-OXO-3-PHENYL-2H-CHROMEN-6-YL)OXY]ACETATE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic organic chemistry .
Properties
Molecular Formula |
C19H16O5 |
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Molecular Weight |
324.3 g/mol |
IUPAC Name |
methyl 2-(4-methyl-2-oxo-3-phenylchromen-6-yl)oxyacetate |
InChI |
InChI=1S/C19H16O5/c1-12-15-10-14(23-11-17(20)22-2)8-9-16(15)24-19(21)18(12)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 |
InChI Key |
CPROFLKXCPXQFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OCC(=O)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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